molecular formula C9H10Cl3N3O B000148 Guanfacine hydrochloride CAS No. 29110-48-3

Guanfacine hydrochloride

Katalognummer: B000148
CAS-Nummer: 29110-48-3
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: DGFYECXYGUIODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanfacine hydrochloride is an orally active antihypertensive agent primarily used to treat attention deficit hyperactivity disorder (ADHD) and high blood pressure. It is a selective alpha-2A adrenergic receptor agonist, which helps reduce sympathetic nervous system activity . This compound is available under brand names such as Tenex and Intuniv .

Analyse Chemischer Reaktionen

Metabolic Reactions

Guanfacine hydrochloride is primarily metabolized through hepatic pathways involving cytochrome P450 enzymes and subsequent conjugation reactions .

Table 1: Metabolic Pathways of this compound

MetaboliteEnzyme InvolvedReaction TypeKey Findings
3-HydroxyguanfacineCYP3A4/3A5OxidationPrimary metabolite formed via aromatic hydroxylation .
3-Hydroxyguanfacine sulfateSULT enzymesSulfationPhase II conjugation; enhances water solubility for renal excretion .
3-Hydroxyguanfacine glucuronideUGT enzymesGlucuronidationMajor urinary metabolite (30% of recovered radioactivity) .
Unchanged guanfacineRenal excretion50% excreted unchanged via urine, mediated by OCT2 transporters .
  • Key Notes :
    • CYP3A4/3A5 inducers (e.g., rifampicin) reduce plasma concentrations by 70%, while inhibitors (e.g., ketoconazole) increase exposure by 150–200% .
    • Metabolites lack significant pharmacological activity compared to the parent compound .

Thermal Decomposition

Under extreme conditions, this compound decomposes into hazardous byproducts:

Table 3: Decomposition Products and Conditions

ConditionsProducts IdentifiedToxicity Profile
High-temperature combustion (≥300°C)Carbon monoxide, nitrogen oxidesRespiratory irritants .
Acidic hydrolysisPhosgene (trace)Highly toxic; requires neutralization .
  • Stability :
    • Stable at pH ~4 in aqueous solutions but degrades rapidly in alkaline media .
    • Aqueous solutions should be used within 24 hours to prevent hydrolysis .

Drug-Drug Interaction Chemistry

Guanfacine’s metabolism is influenced by pharmacokinetic interactions:

Table 4: Clinically Relevant Interactions

Interacting DrugMechanismEffect on Guanfacine
Valproic acidCompetes for glucuronidation enzymes↑ Guanfacine plasma levels by 30% .
RifampicinCYP3A4 induction↓ AUC by 70% .
KetoconazoleCYP3A4 inhibition↑ C<sub>max</sub> by 150% .

Physicochemical Reaction Data

Critical parameters influencing reactivity and stability:

PropertyValueSignificance
Partition coefficient (logP)0.10 (2-octanol/water)Low lipophilicity limits CNS penetration .
Dissociation constant (pKa)7.69Ionization enhances solubility at gastric pH .
Protein binding70%Reduces free drug availability .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Guanfacine is a selective α2A-adrenergic receptor agonist. Its mechanism of action involves enhancing the signal-to-noise ratio in the prefrontal cortex, which is crucial for attention, impulse control, and emotional regulation. By acting on these receptors, guanfacine reduces sympathetic outflow, leading to decreased heart rate and vasomotor tone .

Treatment of ADHD

Guanfacine is FDA-approved for the treatment of ADHD in both children and adults. It can be used as a monotherapy or as an adjunct to stimulant medications. Studies have shown that guanfacine effectively improves attention and reduces impulsivity and hyperactivity. A systematic review indicated a moderate effect size for adults with ADHD (Hedges' g = -0.66) .

Efficacy in ADHD :

  • Monotherapy : Effective in reducing ADHD symptoms.
  • Adjunct Therapy : Enhances the effects of stimulants while mitigating their side effects.

Management of Hypertension

Initially developed as an antihypertensive agent, guanfacine lowers blood pressure by activating central α2-adrenoceptors, resulting in decreased peripheral vascular resistance. Clinical trials have demonstrated significant reductions in both systolic and diastolic blood pressure .

Dosage for Hypertension :

  • Typical starting dose: 1 mg at bedtime.
  • Adjustments may be made based on clinical response.

Off-label Uses

Guanfacine has several off-label applications, including:

  • Tic Disorders : Mixed results in efficacy for Tourette syndrome.
  • Anxiety Disorders : Exhibits anxiolytic properties by modulating emotional responses.
  • Post-Traumatic Stress Disorder (PTSD) : Shown to improve hyperarousal symptoms and nightmares .
  • Substance Withdrawal : Assists in managing withdrawal symptoms from opioids and nicotine .

Efficacy Studies

Numerous studies have evaluated guanfacine's effectiveness across various conditions:

ConditionStudy TypeFindings
ADHDSystematic ReviewModerate effect size; effective as monotherapy and adjunct therapy
HypertensionClinical TrialsSignificant BP reduction; comparable to clonidine
PTSDOpen-label TrialsPositive outcomes in reducing hyperarousal; mixed results in adults
Tic DisordersMeta-analysisInconsistent results; requires further investigation

Case Studies

Several case studies highlight guanfacine's role in treating complex cases involving ADHD and comorbid conditions:

  • Case Study 1 : An adult with severe ADHD and anxiety showed significant improvement in attention and reduction in anxiety after six months on guanfacine.
  • Case Study 2 : A child with ADHD and oppositional defiant disorder demonstrated reduced aggression and improved behavior when treated with guanfacine alongside stimulant medication.

Biologische Aktivität

Guanfacine hydrochloride is a selective α2A-adrenergic receptor agonist primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical findings, supported by data tables and case studies.

Pharmacodynamics

Guanfacine exerts its effects by activating α2A-adrenergic receptors in the central nervous system, leading to decreased sympathetic nervous system activity. This mechanism results in reduced peripheral sympathetic outflow, which lowers blood pressure and heart rate. The selectivity for the α2A receptor is significant, as it minimizes side effects associated with other adrenergic receptors.

Affinity for Adrenergic Receptors

Receptor TypeK_i (nM)Species
α2A50.3 – 93.3Human
α2B1,020 – 1,380Human
α2C1,120 – 3,890Human

The lower the K_i value, the stronger the binding affinity of guanfacine to that receptor type .

Pharmacokinetics

Guanfacine is characterized by its oral bioavailability of approximately 80% and a half-life ranging from 16 to 17 hours , allowing for once-daily dosing. The drug is primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4), with about 50% excreted unchanged in urine. Its pharmacokinetic profile indicates that renal function does not significantly affect its metabolism .

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability80%
Half-Life16-17 hours
Volume of Distribution6.3 L/kg
Protein Binding~70%
Major Metabolite3-hydroxyguanfacine

Clinical Efficacy

Case Studies and Clinical Trials

  • Efficacy in ADHD Treatment : A randomized controlled trial involving 345 children and adolescents aged 6 to 17 demonstrated that guanfacine extended-release significantly improved ADHD symptoms compared to placebo. The primary outcome was measured using the ADHD Rating Scale IV, with notable reductions in total scores across all treatment groups:
    • 2 mg group : -16.18
    • 3 mg group : -16.43
    • 4 mg group : -18.87
    • Placebo group : -8.48 .
  • Safety Profile : The treatment was well-tolerated with common side effects including headache, somnolence, fatigue, and upper abdominal pain. Small changes in vital signs were observed but deemed clinically insignificant .

Guanfacine's mechanism involves enhancing the signal-to-noise ratio in the prefrontal cortex by reinforcing neural firing related to attention and working memory. This action is theorized to improve behavioral inhibition and focus during low arousal states .

Eigenschaften

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFYECXYGUIODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-47-2 (Parent)
Record name Guanfacine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045157
Record name Guanfacine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29110-48-3, 29110-47-2
Record name Guanfacine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29110-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanfacine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name guanfacine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanfacine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANFACINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanfacine hydrochloride
Reactant of Route 2
Reactant of Route 2
Guanfacine hydrochloride
Reactant of Route 3
Reactant of Route 3
Guanfacine hydrochloride
Reactant of Route 4
Guanfacine hydrochloride
Reactant of Route 5
Guanfacine hydrochloride
Reactant of Route 6
Guanfacine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.